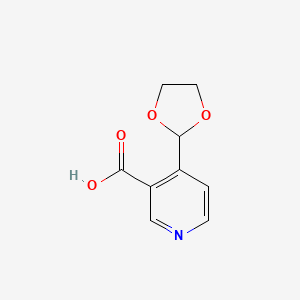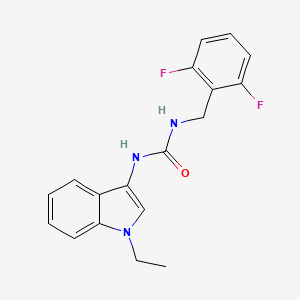![molecular formula C14H18N2OS B2939947 (Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 868370-23-4](/img/structure/B2939947.png)
(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide” is a derivative of thiazolo[5,4-d]thiazole . Thiazolo[5,4-d]thiazoles are electron-deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . They are promising building blocks in the synthesis of semiconductors for plastic electronics .
Synthesis Analysis
The synthesis of thiazolo[5,4-d]thiazoles involves the use of aryl-functionalized thiazolo[5,4-d]thiazole derivatives . The synthetic chemistry behind these molecules has only been explored to a minor extent, and there is plenty of room for improvement and broadening of the material scope .Molecular Structure Analysis
The molecular structure of “(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide” is characterized by a fused biheterocycle, which is an electron-deficient system with high oxidative stability and a rigid planar structure . This structure enables efficient intermolecular π–π overlap .Chemical Reactions Analysis
The chemical reactions involving thiazolo[5,4-d]thiazoles are still being explored. The parent thiazolo[5,4-d]thiazole moiety already possesses some appealing features towards applications in organic electronics .Aplicaciones Científicas De Investigación
Antiviral Agents
Thiazolides, including derivatives closely related to the compound , have been synthesized and tested for their antiviral properties. For instance, a range of thiazolides has been evaluated for their effectiveness against hepatitis B virus replication, suggesting potential applications of similar compounds in treating viral infections. The structural modifications of these thiazolides significantly influence their antiviral activity, which points towards the utility of chemical customization in targeting specific viruses (Stachulski et al., 2011).
Stable Carbenes and Their Dimerization
Research on stable thiazol-2-ylidenes and their derivatives, including their synthesis, characterization, and the dimerization process, provides insights into the stability and reactivity of carbene compounds. Such studies lay the foundation for the application of stable carbenes in various chemical syntheses and catalysis processes, suggesting potential uses for compounds with similar structures in facilitating or mediating chemical reactions (Arduengo et al., 1997).
Novel Ylidene Derivatives
The synthesis and structural analysis of novel ylidene derivatives highlight the versatility of these compounds in organic chemistry. These derivatives can serve as intermediates in the synthesis of complex molecules, demonstrating the potential of similar compounds in synthetic organic chemistry and drug development (Kulakov et al., 2016).
Catalysis
N-heterocyclic carbene (NHC) based complexes have been shown to play a critical role in catalytic processes, including CO2 functionalization and transfer hydrogenation of various organic substrates. The development and application of NHC-based catalysts, derived from structurally similar ylidenes, underscore the potential of such compounds in catalysis, particularly in sustainable and green chemistry applications (Specklin et al., 2017).
Direcciones Futuras
The future directions for research on “(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide” and other thiazolo[5,4-d]thiazoles include further exploration of their synthetic chemistry and broadening of the material scope . There is also potential for these compounds in the field of organic photovoltaics .
Propiedades
IUPAC Name |
2-methyl-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-8(2)13(17)15-14-16(5)11-9(3)6-7-10(4)12(11)18-14/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJTXWGELVXCEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=NC(=O)C(C)C)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2939865.png)
![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2939869.png)
![[4-(3-Aminooxan-2-yl)piperidin-1-yl]-(5-methyl-1-pentan-3-ylpyrazol-3-yl)methanone;hydrochloride](/img/structure/B2939870.png)

![N-allyl-2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide](/img/structure/B2939872.png)


![4-Chloropyrido[3,2-d]pyrimidine HCl](/img/structure/B2939876.png)
![Tert-butyl 3-((2-methoxy-2-oxoethyl)sulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2939877.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2939881.png)

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2939885.png)
![2-(4-chlorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B2939886.png)
